molecular formula C9H9NO5 B1354500 2,5-Dimethoxy-4-nitrobenzaldehyde CAS No. 1207-59-6

2,5-Dimethoxy-4-nitrobenzaldehyde

Cat. No. B1354500
CAS RN: 1207-59-6
M. Wt: 211.17 g/mol
InChI Key: MZUYNPXWLAMCAG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrobenzaldehyde is a chemical compound used as a building block in the preparation of 5-aryloxazoles .


Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde involves the transformation of the aldehyde group to a diacetoxymethyl group . The nitration of 2,5-dimethoxybenzaldehyde in acetic anhydride gives the 4-nitro derivative as the major product (91%) and the 6-nitro derivative as the minor product (9%) with an overall yield of 89% .


Physical And Chemical Properties Analysis

2,5-Dimethoxy-4-nitrobenzaldehyde is a solid compound with a melting point of 169 - 172 degrees Celsius . It has a molecular weight of 211.17 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Novel Compounds

    A novel synthesis method involving 2,5-dimethoxy-4-nitrobenzaldehyde led to the creation of 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, showcasing the chemical's role in developing new molecular structures (Maru & Shah, 2013).

  • Intermediate in Organic Synthesis

    It serves as an intermediate in the synthesis of various organic compounds, such as 2,5-dimethoxy-β-nitro-4-propylthio-styrene, highlighting its versatility in chemical reactions (Ren, 2002).

Spectroscopic Analysis

  • Spectroscopic Characterization: The compound has been characterized using various spectroscopic methods like 1H NMR, mass, and IR spectroscopy, contributing to a deeper understanding of its structural and functional properties (Maru & Shah, 2013).

Photobiological Studies

  • Photochemical Properties: The photoinduced conversion of related compounds, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, has been studied, shedding light on the photobiological aspects and potential applications of similar compounds (Görner, 2005).

Material Science Applications

  • Nonlinear Optical Materials: It has been used in the synthesis of intermediates like E-2,5-diacetamido-2′4′-dimethoxy-4-nitrostilbene (DADMNS), an important component in second-order nonlinear optical materials, demonstrating its significance in advanced material sciences (Jia-an, 2012).

Optical

Optical Studies

  • Synthesis and Optical Analysis: The compound has been involved in the synthesis of metal complexes with 3,4-dimethoxy benzaldehyde for optical studies. These synthesized compounds and their metal complexes were analyzed using various techniques like FTIR and UV-vis absorption, indicating its role in the development of materials with specific optical properties (Mekkey, Mal, & Kadhim, 2020).

Safety And Hazards

2,5-Dimethoxy-4-nitrobenzaldehyde should be stored under inert gas . It has a signal word of “Warning” and comes with precautionary statements .

properties

IUPAC Name

2,5-dimethoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYNPXWLAMCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439979
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-nitrobenzaldehyde

CAS RN

1207-59-6
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
P Cotelle, JP Catteau - Synthetic communications, 1992 - Taylor & Francis
Selective Synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde Page 1 SYNTHETIC COMMUNICATIONS, 22(14), 2071-2076 (1992) SELECTIVE SYNTHESIS OF 2,5-DIMETHOXY-4NITROBENZALDEHYDE …
Number of citations: 15 www.tandfonline.com
HD Hollis Showalter, G Pohlmann - Organic preparations and …, 1992 - Taylor & Francis
Volume 24, No. 4, 1992 OPPI BRIEFS tion of 2 under standad conditions did not give desired 6 but the previously unreported nitrostyrene 3 in 72% yield. The possibility that nitration …
Number of citations: 2 www.tandfonline.com
MS Simon, JB Rogers, W Saenger… - Journal of the …, 1967 - ACS Publications
When 4-nitro-2, 5-dimethoxyphenylacetic acid was treated with thionyl chloride and a small amount of tertiary amine, a sulfur-containing product, CioH8N06SC13, was obtained. A …
Number of citations: 34 pubs.acs.org
RP Thummel, S Chirayil, C Hery, JL Lim… - The Journal of Organic …, 1993 - ACS Publications
Silica gel supported nitric acid treatment of 2, 5-dimethoxybenzaldehyde followed by reduction with iron powder provides 3, 6-dimethoxy-2-aminobenzaldehyde. Friedlánder …
Number of citations: 30 pubs.acs.org
BL Cassels, S Sepulveda-Boza - Bol. Soc. Chil. Quim, 1990 - chemistry.mdma.ch
2, 5-Dimethoxybenzaldehyde was brominated in acetic acid to give 4-bromo-2, 5-dimethoxy-and 2-bromo-3, 6-dimethoxybenzaldehyde in 4: 1 ratio. The former derivative underwent …
Number of citations: 2 chemistry.mdma.ch
JL Grenier, JP Catteau, P Cotelle - Synthetic communications, 1999 - Taylor & Francis
Abstract Treatment of electron-rich aromatic derivatives with cerium (IV) ammonium nitrate coated on silica (CAN/Si02) affords nitro aromatic compounds. The scope and the limitation of …
Number of citations: 45 www.tandfonline.com
D Yang, W Guo, Y Cai, L Jiang… - … An International Journal …, 2008 - Wiley Online Library
Novel quinolines fused with a six-member ring 5a–j were prepared in high yields (75–95%) via the Friedländer reaction of dimethoxy-substituted o-aminobenzaldehydes of 3a or 3b …
Number of citations: 14 onlinelibrary.wiley.com
G Groszek, A Nowak-Król, T Wdowik… - European journal of …, 2009 - Elsevier
The synthesis of (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)…
Number of citations: 16 www.sciencedirect.com
M del Mar Blanco, C Avendaño, N Cabezas… - Synthetic …, 1993 - Taylor & Francis
Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde Page 1 SYNTHETIC COMMUNICATIONS, 23(10), 1351 -I 356 (1993) RE-EXAMIIVATION OF THE SYNTHESIS …
Number of citations: 4 www.tandfonline.com
B Wang, H Zhang, X Jing, J Zhu - Catalysis Communications, 2010 - Elsevier
2-Methylallylidene diacetate (DMA) was synthesis between methacrolein (MAL) and acetic anhydride using a mesoporous strong acidic cation-exchange resin as the catalyst. The …
Number of citations: 7 www.sciencedirect.com

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